

Technical Support Center: Structural Optimization of 2-Phenylthiazole CYP51 Inhibitors

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Compound of Interest

Compound Name: 2-Methyl-5-phenylthiazole-4-carboxylic acid

Cat. No.: B082780

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural optimization of 2-phenylthiazole CYP51 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 2-phenylthiazole CYP51 inhibitors?

A1: 2-phenylthiazole derivatives act as antifungal agents by inhibiting the lanosterol 14 α -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.^[1] The thiazole ring of these inhibitors often binds to the heme group of the CYP51 enzyme.^[2]

Q2: What is a common starting point or lead compound for the structural optimization of 2-phenylthiazole CYP51 inhibitors?

A2: A common lead compound is SCZ-14, which has a 2-phenylthiazole structure and exhibits moderate antifungal activity. Structural optimization of SCZ-14 has been a successful strategy to enhance its antifungal potency.^{[1][3]}

Q3: What are the key structural modifications to consider for optimizing the activity of 2-phenylthiazole CYP51 inhibitors?

A3: Key modifications include altering substituents on the thiazole ring and the phenyl ring. For instance, removing a methyl group at the 4-position of the thiazole ring of the lead compound SZ-C14 was found to improve antifungal activity by avoiding steric clashes with amino acid residues like Tyr118 in the CYP51 active site.[\[1\]](#) Further modifications on the phenyl ring and other parts of the scaffold can also lead to significant improvements in activity.

Q4: What are the typical off-target effects to be aware of with CYP51 inhibitors?

A4: A primary concern is the inhibition of human CYP51, which can lead to toxicity.[\[4\]](#) Therefore, it is crucial to assess the selectivity of the inhibitors for fungal CYP51 over the human ortholog. Other off-target effects can include interactions with other cytochrome P450 enzymes, which can lead to drug-drug interactions.

Troubleshooting Guides

In Vitro Antifungal Activity Assays

Problem: No inhibitory effect observed at expected concentrations.

Possible Cause	Troubleshooting Step
Compound Inactivity	The compound may not be active against the specific fungal strain being tested.
Incorrect Concentration	Double-check all calculations and prepare fresh dilutions of the compound.
Compound Degradation	Use a fresh aliquot of the compound that has been stored properly.
Low Compound Solubility	Visually inspect for precipitation in the assay medium. Consider using a solubilizing agent like DMSO, ensuring the final concentration does not exceed toxic levels (typically <0.5%). [5]

Problem: High variability between replicate experiments.

Possible Cause	Troubleshooting Step
Inconsistent Fungal Inoculum	Ensure a standardized and homogenous fungal inoculum is used for each experiment.
Pipetting Errors	Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. [6]
Edge Effects in Plates	Avoid using the outermost wells of the microtiter plate for experimental samples. Fill them with a sterile buffer or medium to minimize evaporation. [5]

Molecular Docking Studies

Problem: Poor correlation between docking scores and experimental activity.

Possible Cause	Troubleshooting Step
Incorrect Protein Structure Preparation	Ensure the CYP51 protein structure is correctly prepared by adding hydrogen atoms, removing water molecules, and assigning correct charges.
Inappropriate Docking Algorithm or Scoring Function	Experiment with different docking programs and scoring functions to find the one that best reproduces experimental binding modes for known inhibitors.
Ligand Conformation Issues	Ensure that the 3D structure of the 2-phenylthiazole inhibitor is properly generated and energy-minimized before docking.
Ignoring Protein Flexibility	Consider using induced-fit docking or molecular dynamics simulations to account for the flexibility of the CYP51 active site upon ligand binding. [2]

ADMET Prediction

Problem: Predicted poor oral bioavailability for promising compounds.

Possible Cause	Troubleshooting Step
Violation of Lipinski's Rule of Five	Analyze the physicochemical properties (molecular weight, logP, H-bond donors/acceptors) of the compounds. Modify the structure to improve these properties, for example, by reducing molecular weight or improving the lipophilicity balance. [7]
High Predicted Efflux by P-glycoprotein	Consider structural modifications to reduce the compound's affinity for efflux transporters.
Poor Predicted Aqueous Solubility	Introduce polar functional groups to improve solubility, but balance this with the need for membrane permeability.

Quantitative Data Summary

Table 1: In Vitro Antifungal Activity (MIC in $\mu\text{g/mL}$) of Optimized 2-Phenylthiazole Derivatives

Compound	<i>C. albicans</i>	<i>C. parapsilosis</i>	<i>C. tropicalis</i>	<i>C. glabrata</i>	<i>C. krusei</i>	<i>Cryptococcus neoformans</i>
Lead (SZ-C14)	1-16	-	-	-	-	-
A1 (R1=H)	Improved vs. SZ-C14	-	-	-	-	-
B9	Potent	Potent	Potent	Potent	Potent	Potent
2d	4.75 (IC50, μM)	2.37-2.47 (IC50, μM)	-	-	-	-
2e	2.37 (IC50, μM)	1.23-2.37 (IC50, μM)	-	-	-	-

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#) Note that some values are reported as IC50 in μM .

Table 2: In Silico ADMET Properties of Selected 2-Phenylthiazole Derivatives

Compound	Molecular Weight (g/mol)	logP	H-Bond Acceptors	H-Bond Donors	Lipinski's Rule of Five Violations
2d	Acceptable	Acceptable	Acceptable	Acceptable	0
2e	Acceptable	Acceptable	Acceptable	Acceptable	0

Based on findings from in silico studies indicating good drug-likeness characteristics.[2]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

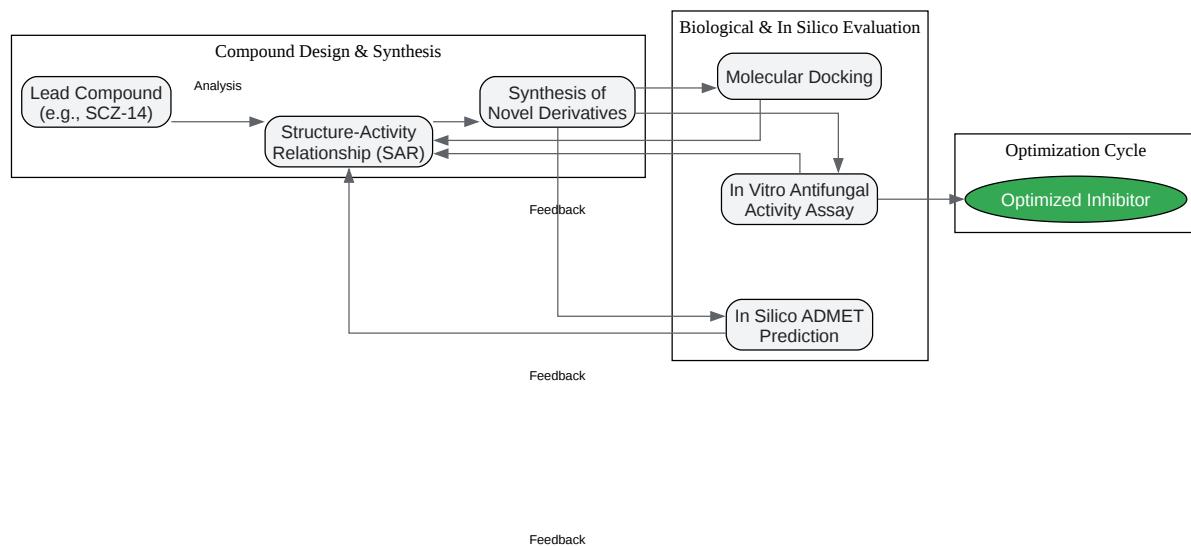
This protocol is based on the M27-A3 guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

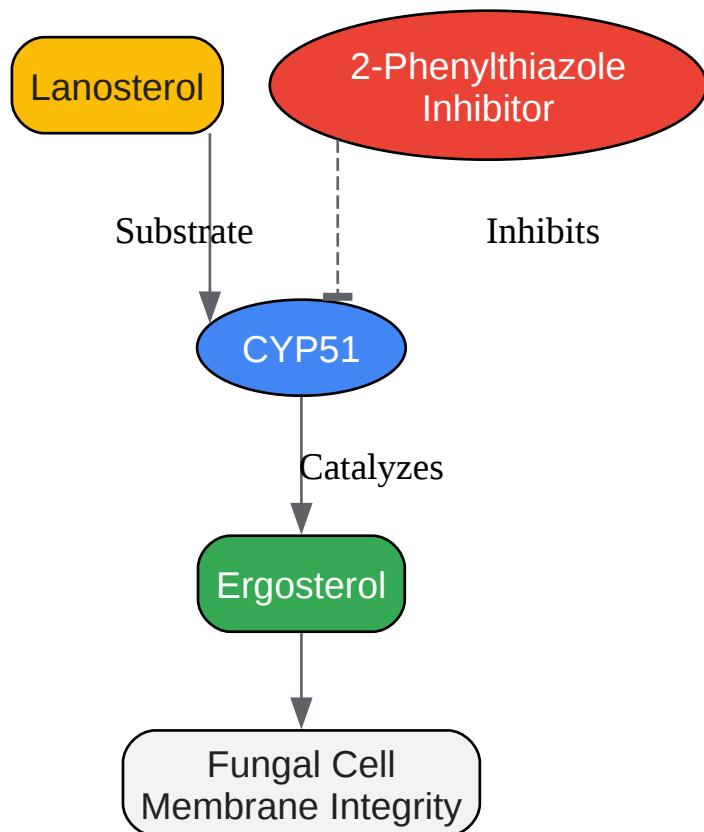
- Compound Preparation: Prepare a stock solution of the 2-phenylthiazole inhibitor in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium.
- Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration.
- Incubation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no drug) and negative (no inoculum) controls. Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Protocol 2: Molecular Docking of 2-Phenylthiazole Inhibitors into CYP51

- Protein Preparation: Obtain the crystal structure of the target CYP51 (e.g., from *Candida albicans*, PDB ID: 5V5Z) from the Protein Data Bank. Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
- Ligand Preparation: Generate the 3D structure of the 2-phenylthiazole inhibitor. Perform energy minimization of the ligand using a suitable force field.
- Grid Generation: Define the binding site on the CYP51 protein, typically centered on the heme cofactor. Generate a grid box that encompasses the entire binding pocket.
- Docking: Use a molecular docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the defined binding site of the protein.
- Analysis: Analyze the docking results, including the predicted binding energy (docking score) and the binding pose of the inhibitor within the active site. Visualize the interactions between the inhibitor and the amino acid residues of the CYP51 protein.

Visualizations





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